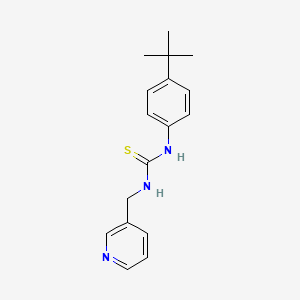
1-(4-Tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Molecular Docking and DNA Binding Studies
- A compound closely related to 1-(4-Tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea, namely 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and studied for its molecular docking with B-DNA and DNA binding properties. This compound showed significant binding energy with DNA and potential for cytotoxicity against certain cell lines, indicating possible applications in the field of cancer research and treatment (Mushtaque et al., 2016).
Electrochemical Applications
- In the context of electrochemical applications, research on the electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene monomers has been conducted. The resulting copolymers demonstrated high specific capacitance and improved cycling stability, suggesting their use in supercapacitor applications (Yue et al., 2012).
Enzyme Inhibition and Antioxidant Potential
- Unsaturated thiourea derivatives, which include compounds similar to this compound, have shown potential as antioxidants and enzyme inhibitors. These compounds have been evaluated for their antioxidant and enzyme inhibition potentials, indicating their potential use in pharmaceutical and biochemical research (Rahman et al., 2020).
Anticancer Research
- Thiourea derivatives have been explored for their role in anticancer drug discovery. The formation of drug complexes with thiourea derivatives can enhance drug action and effectiveness, particularly in the case of metal complexes, which have shown increased activity in recent studies (Ruswanto et al., 2021).
Catalysis and Polymerization
- Thiourea derivatives have been utilized in catalytic reactions, including the palladium-catalyzed cross-coupling reactions, indicating their utility in organic synthesis and industrial chemical processes (Wu et al., 2008).
Environmental Applications
- Studies involving thiourea derivatives, such as 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea, have focused on their photodegradation in water, suggesting potential environmental applications in the degradation and management of agricultural chemicals (Keum et al., 2002).
properties
Molecular Formula |
C17H21N3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C17H21N3S/c1-17(2,3)14-6-8-15(9-7-14)20-16(21)19-12-13-5-4-10-18-11-13/h4-11H,12H2,1-3H3,(H2,19,20,21) |
InChI Key |
YDKKJFPEPKBMPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
solubility |
40.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
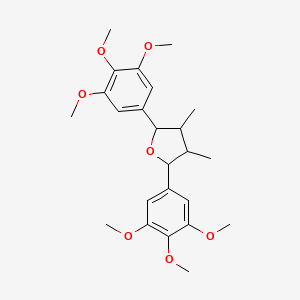
![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)
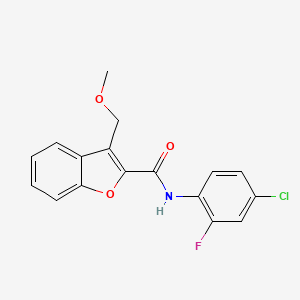
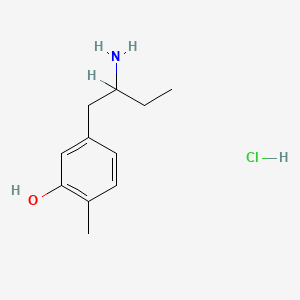
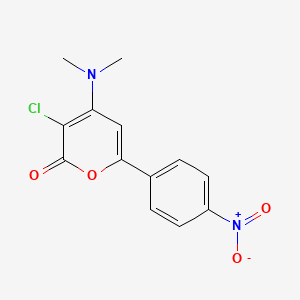
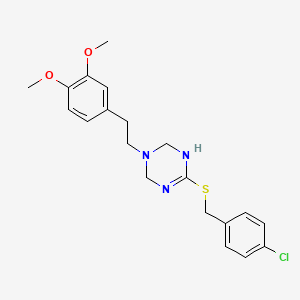
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)